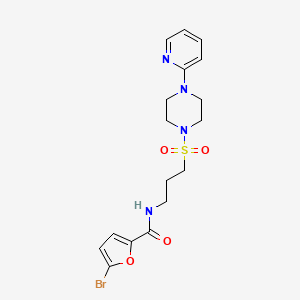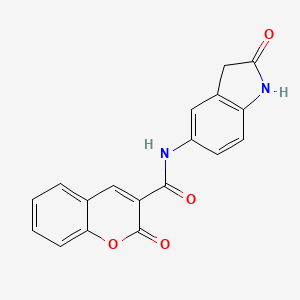
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid” is a boronic acid derivative with a molecular weight of 270.18 . It’s used in various scientific research areas due to its unique properties.
Synthesis Analysis
While specific synthesis information for “8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine” is not available, similar compounds like “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” and “1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” can be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds involve nucleophilic and amidation reactions .Physical And Chemical Properties Analysis
The compound “8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid” has a molecular weight of 270.18 and is stored in a freezer .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Design and Synthesis for HGF-mimetic Agents : Boron-containing derivatives of benzoxazines, such as 2-(4-methoxybenzyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioaborolan-2-yl)phenyl) phthalazin-1(2H)-one and 7-methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-benzo[b][1,4]oxazine, were synthesized to evaluate their potential as HGF-mimetic agents. These compounds were obtained using Miyaura borylation reactions, showcasing the versatility of benzoxazine derivatives in medicinal chemistry applications (Das, Tang, & Sanyal, 2011).
Polyradicals and Magnetic Properties : The synthesis of poly(2,2,4,4-tetramethyl-N-yloxy-1,4-dihydro-2H-3,1-benzoxazine-6,8-diyl-1,3-phenylene) and its characterization were detailed, showing significant insights into the magnetic properties of benzoxazine-based polyradicals. This research underscores the potential of benzoxazine derivatives in developing materials with unique magnetic properties (Oka, Tamura, Miura, & Teki, 2001).
Antimicrobial and Antifungal Applications
Fungicidal Activity of Benzoxaboroles : The fungicidal activity of 3-Piperazine-bis(benzoxaborole) and its boronic acid analogue was investigated against several filamentous fungi, highlighting the significance of the heterocyclic benzoxaborole system for antifungal action. This study illustrates the potential of benzoxazine and benzoxaborole derivatives in addressing fungal infections (Wieczorek, Lipok, Borys, Adamczyk-Woźniak, & Sporzyński, 2014).
Ecological Role and Bioactivity
Bioactivity and Ecological Role of Benzoxazinones : Research on (2H)-1,4-benzoxazin-3(4H)-one derivatives, including 1,4-benzoxazine compounds, has demonstrated their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The ecological behavior and chemical defense mechanisms of benzoxazinone-producing plants, as well as the potential application of these compounds as natural herbicide models, were explored, showcasing the ecological significance and wide-ranging bioactivity of benzoxazinone derivatives (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Wirkmechanismus
A similar compound, “2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine”, has been found to act as a reversible inhibitor of enzymes and proteins.
Eigenschaften
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7,16H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZBXUVAGZKKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

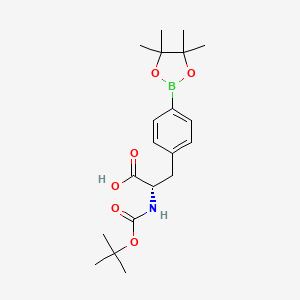
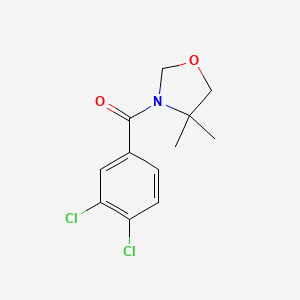


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2653448.png)
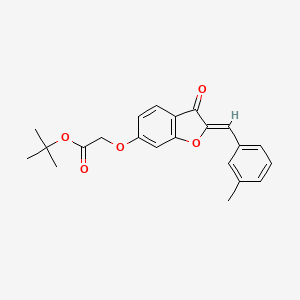
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2653452.png)
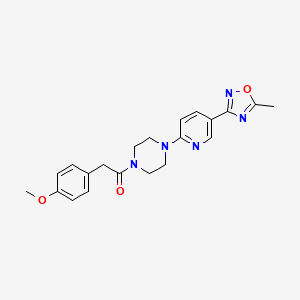
![5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2653455.png)
![[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B2653457.png)
![5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2653460.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2653461.png)
